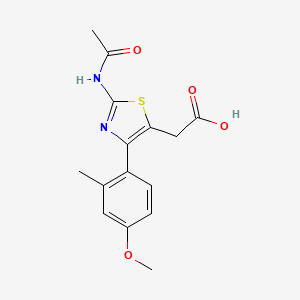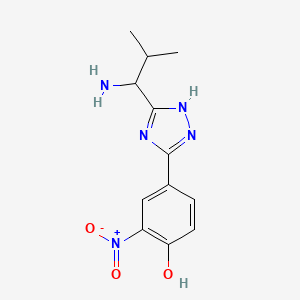
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is a complex organic compound that features a triazole ring, a nitrophenol group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenol group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.
科学研究应用
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The amino group can form hydrogen bonds with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 4-(1-Amino-2-methylpropyl)phenol
- 1-Amino-2-methyl-2-propanol
- (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
Comparison
Compared to these similar compounds, 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is unique due to the presence of the triazole ring and the nitrophenol group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H15N5O3 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
4-[5-(1-amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-nitrophenol |
InChI |
InChI=1S/C12H15N5O3/c1-6(2)10(13)12-14-11(15-16-12)7-3-4-9(18)8(5-7)17(19)20/h3-6,10,18H,13H2,1-2H3,(H,14,15,16) |
InChI 键 |
KZLNAZACYHUILI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC(=NN1)C2=CC(=C(C=C2)O)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


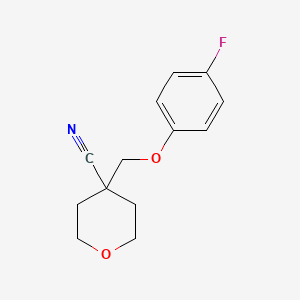
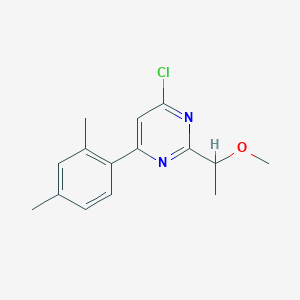
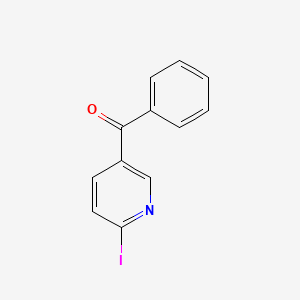
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
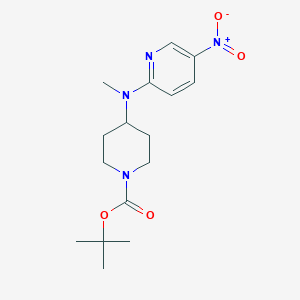
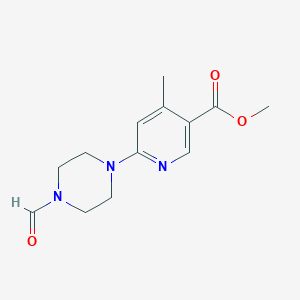
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)

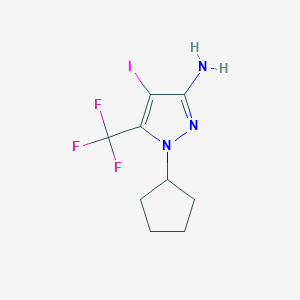

![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)

